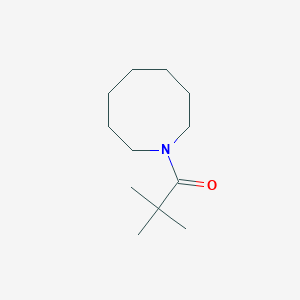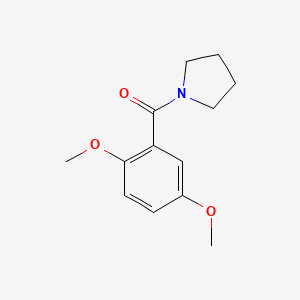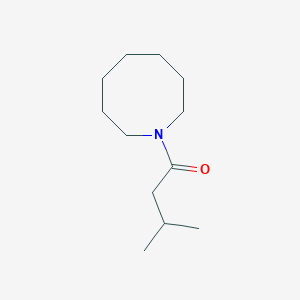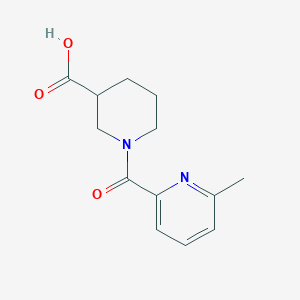
1-(Azocan-1-yl)-2,2-dimethylpropan-1-one
Vue d'ensemble
Description
1-(Azocan-1-yl)-2,2-dimethylpropan-1-one, also known as ADMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMP is a ketone derivative that contains a nitrogen atom in its heterocyclic ring, making it an important building block for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Magnetic Properties and Structural Analysis : The synthesis of compounds like 1-(Azocan-1-yl)-2,2-dimethylpropan-1-one has been crucial in studying the magnetic properties and structures of various chemical compounds. For example, studies on manganese(III) chains demonstrate antiferromagnetic interactions and spin canting at low temperatures, aided by the analysis of such compounds (Song et al., 2014).
Catalysis in Asymmetric Reactions : Derivatives of this compound have been used as organocatalysts in asymmetric Michael addition reactions, showing good to high yield and excellent enantioselectivities. This has implications for the synthesis of chiral compounds (Cui Yan-fang, 2008).
Biological Activity : Certain derivatives have shown potential in biological applications. For instance, studies on 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one suggest possible biological interest due to its core structure exhibiting aldose reductase inhibitory potential (Demopoulos et al., 2003).
Fragrance Industry : Some related compounds, such as 1-(2,4-dimethyl-3-cyclohexenyl)-2,2-dimethylpropan-1-one, have been reviewed for toxicologic and dermatologic properties as fragrance ingredients. These studies provide a comprehensive understanding of the safety and application of such compounds in the fragrance industry (Scognamiglio et al., 2013).
Synthesis and Characterization of Complexes : The synthesis and characterization of vanadyl complexes with Schiff base ligands derived from 1-(Azocan-1-yl)-2,2-dimethylpropan-1-one have provided insights into their electrochemical and thermal properties. This has implications for materials science and coordination chemistry (Mohammadi & Rastegari, 2012).
Hydrogen Bonding Studies : The study of hydrogen bonding in derivatives, such as in 1-ferrocenyl-2,2-dimethylpropan-1-ol, provides valuable information on molecular interactions and crystallography, which is critical in the field of medicinal chemistry (Li et al., 1994).
Propriétés
IUPAC Name |
1-(azocan-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-12(2,3)11(14)13-9-7-5-4-6-8-10-13/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWSKQXSDRGGII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azocan-1-yl)-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)


![2-chloro-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7460453.png)
![Acetamide, N-[(2-fluorophenyl)methyl]-](/img/structure/B7460457.png)
![N-[(2-fluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7460461.png)
